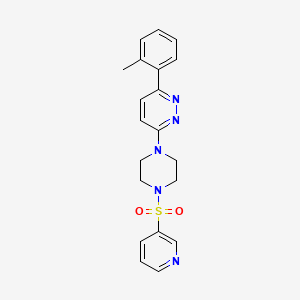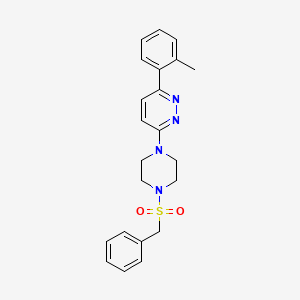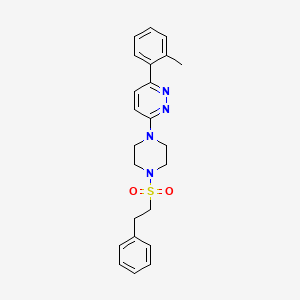
2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide
Overview
Description
2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide, also known as MPPI, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPPI belongs to the class of indole-based compounds and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has also been shown to interact with various receptors, including the serotonin receptor and the dopamine receptor, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, inhibition of cancer cell proliferation, and modulation of neurotransmitter signaling. 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide in lab experiments is its relatively low toxicity and high selectivity for certain receptors and signaling pathways. However, one limitation of 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide may also have potential applications in the treatment of various neurological and psychiatric disorders, as well as cancer and other diseases.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have a neuroprotective effect against oxidative stress and neuroinflammation. In cancer research, 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)21(26)24-12-11-16-7-8-17(14-19(16)24)23-20(25)13-15-5-9-18(27-4)10-6-15/h5-10,14H,11-13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORGKZZCFQGMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B3202852.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3202866.png)



![6-methyl-5-((2-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3202893.png)

![N-cyclohexyl-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202907.png)
![N-cyclohexyl-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3202914.png)

